molecular formula C16H11BrN4S B294405 6-(3-Bromophenyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(3-Bromophenyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B294405
M. Wt: 371.3 g/mol
InChI Key: GVAMUHJVDHBYCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3-Bromophenyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound belongs to the family of triazolo-thiadiazole derivatives and has shown promising results in various studies.

Mechanism of Action

The mechanism of action of 6-(3-Bromophenyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood yet. However, studies have suggested that this compound works by inhibiting the growth of cancer cells by inducing apoptosis or programmed cell death. It also acts by suppressing the production of pro-inflammatory cytokines, thereby reducing inflammation.
Biochemical and Physiological Effects:
This compound has been found to exert various biochemical and physiological effects. It has been shown to reduce the levels of oxidative stress markers and enhance the activity of antioxidant enzymes. This compound also exhibits hepatoprotective activity by reducing liver damage caused by toxic substances.

Advantages and Limitations for Lab Experiments

The advantages of using 6-(3-Bromophenyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments include its high potency and selectivity towards cancer cells and microorganisms. However, this compound has limitations such as its poor solubility in water, which makes it difficult to administer in vivo.

Future Directions

For the research on 6-(3-Bromophenyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole include exploring its potential use in the treatment of other diseases such as Alzheimer's and Parkinson's. Further studies are also needed to elucidate its mechanism of action and to improve its solubility and bioavailability.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in various fields of medicine. Its antimicrobial, anti-inflammatory, and anticancer properties make it a valuable candidate for further research. However, more studies are needed to fully understand its mechanism of action and to overcome its limitations.

Synthesis Methods

The synthesis of 6-(3-Bromophenyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 3-bromoaniline, 4-methylbenzaldehyde, and thiocarbohydrazide in the presence of a catalyst such as acetic acid. The reaction takes place under reflux conditions, and the product is obtained in high yield after purification.

Scientific Research Applications

The potential applications of 6-(3-Bromophenyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in scientific research are vast. This compound has shown to exhibit significant antimicrobial activity against a wide range of bacteria and fungi. It has also been found to possess potent anti-inflammatory and anticancer properties.

Properties

Molecular Formula

C16H11BrN4S

Molecular Weight

371.3 g/mol

IUPAC Name

6-(3-bromophenyl)-3-(4-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C16H11BrN4S/c1-10-5-7-11(8-6-10)14-18-19-16-21(14)20-15(22-16)12-3-2-4-13(17)9-12/h2-9H,1H3

InChI Key

GVAMUHJVDHBYCK-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=NN=C3N2N=C(S3)C4=CC(=CC=C4)Br

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C3N2N=C(S3)C4=CC(=CC=C4)Br

Origin of Product

United States

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